Fmoc-11-aminoundecanoic acid is a chemical compound characterized by its structure, which includes a terminal Fmoc (9-fluorenylmethoxycarbonyl) protected amine and a carboxylic acid group. Its molecular formula is C26H33NO4, and it has a molecular weight of approximately 423.54 g/mol. This compound features an undecanoic acid backbone, which contributes to its unique properties and functionality in various applications, particularly in peptide synthesis and drug development .
Several methods exist for synthesizing Fmoc-11-aminoundecanoic acid. One common approach involves the reaction of undecanoic acid with an appropriate amine under conditions that facilitate the formation of the amide bond while protecting the amine with the Fmoc group. The synthesis can be achieved through solid-phase peptide synthesis techniques or solution-phase synthesis, where careful control of reaction conditions is essential to achieve high purity and yield .
Fmoc-11-aminoundecanoic acid is primarily utilized in:
Interaction studies involving Fmoc-11-aminoundecanoic acid often focus on its role within larger peptide structures. These studies may explore how peptides containing this amino acid interact with biological targets, such as proteins or membranes. Understanding these interactions is crucial for assessing the potential therapeutic applications and efficacy of peptides synthesized from this compound .
Fmoc-11-aminoundecanoic acid shares structural similarities with several other compounds used in peptide synthesis. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Fmoc-Amino Acid | Contains an Fmoc-protected amine | General class; varies by side chain length |
Fmoc-Lysine | Contains an Fmoc group and a lysine side chain | Positively charged side chain; used in specific contexts |
Fmoc-Glycine | Shortest amino acid with an Fmoc group | Simplest structure; often used as a spacer |
11-Aminoundecanoic Acid | Lacks the Fmoc protection | More reactive; not suitable for solid-phase synthesis |
The uniqueness of Fmoc-11-aminoundecanoic acid lies in its specific undecanoic acid backbone length combined with the protective Fmoc group, making it particularly useful for synthesizing longer peptides while maintaining stability during synthesis .
Irritant